molecular formula C7H2F6INO B6351424 3-Iodo-2,6-bis-trifluoromethyl-pyridin-4-ol CAS No. 1408279-10-6

3-Iodo-2,6-bis-trifluoromethyl-pyridin-4-ol

Cat. No.: B6351424
CAS No.: 1408279-10-6
M. Wt: 356.99 g/mol
InChI Key: ISBSZEBHXQBJFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Iodo-2,6-bis-trifluoromethyl-pyridin-4-ol is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring. These compounds have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .

Preparation Methods

The synthesis of 3-Iodo-2,6-bis-trifluoromethyl-pyridin-4-ol involves several steps. One common method includes the introduction of iodine and trifluoromethyl groups into the pyridine ring. The reaction conditions typically involve the use of strong bases and fluorinating agents. Industrial production methods often utilize advanced fluorination technology and effective fluorinating reagents to achieve high yields and purity .

Chemical Reactions Analysis

3-Iodo-2,6-bis-trifluoromethyl-pyridin-4-ol undergoes various types of chemical reactions, including:

Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Iodo-2,6-bis-trifluoromethyl-pyridin-4-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Iodo-2,6-bis-trifluoromethyl-pyridin-4-ol involves its interaction with molecular targets through its electron-withdrawing fluorine atoms. These interactions can affect various biological pathways, leading to its observed effects. The specific molecular targets and pathways involved depend on the context of its application, such as in drug development or agrochemical research .

Comparison with Similar Compounds

3-Iodo-2,6-bis-trifluoromethyl-pyridin-4-ol can be compared with other fluorinated pyridines, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct physical and chemical properties, making it suitable for specialized applications in various fields.

Properties

IUPAC Name

3-iodo-2,6-bis(trifluoromethyl)-1H-pyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2F6INO/c8-6(9,10)3-1-2(16)4(14)5(15-3)7(11,12)13/h1H,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISBSZEBHXQBJFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=C(C1=O)I)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2F6INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.